1,1-Difluoro-4-isocyanatocyclohexane
Description
1,1-Difluoro-4-isocyanatocyclohexane is a fluorinated cyclohexane derivative featuring a difluoro substitution at the 1,1-positions and a reactive isocyanate (-NCO) group at the 4-position. The difluoro substituents influence the molecule’s conformational stability and electronic properties due to fluorine’s high electronegativity and steric effects . The isocyanate group renders the compound highly reactive, making it valuable in polymer synthesis, coatings, and adhesives.
Properties
IUPAC Name |
1,1-difluoro-4-isocyanatocyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2NO/c8-7(9)3-1-6(2-4-7)10-5-11/h6H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMOKMVFVOULFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N=C=O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246210-02-5 | |
| Record name | 1,1-difluoro-4-isocyanatocyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Difluoro-4-isocyanatocyclohexane can be synthesized through several methods. One common approach involves the fluorination of cyclohexane derivatives. For instance, the use of bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) can convert alcohols to alkyl fluorides, which can then be further reacted to form difluoro compounds . Another method involves the reaction of 2-alkyl-1,3-dithiane derivatives with bromine trifluoride (BrF3) to yield 1,1-difluoromethyl alkanes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes using reagents like Deoxo-Fluor or similar fluorinating agents. These processes are carried out under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoro-4-isocyanatocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines to form ureas.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and other nucleophiles. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, reactions with amines yield ureas, while reactions with alcohols can produce carbamates.
Scientific Research Applications
1,1-Difluoro-4-isocyanatocyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the modification of biomolecules to study their interactions and functions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1-difluoro-4-isocyanatocyclohexane involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophilic species, leading to the formation of various derivatives. The fluorine atoms in the compound can influence its reactivity and stability, making it a valuable intermediate in synthetic chemistry.
Comparison with Similar Compounds
1,1-Difluoro-4-isopropylcyclohexane (C₉H₁₆F₂; CAS 1185295-54-8)
- Molecular Formula: C₉H₁₆F₂ vs. C₇H₉F₂NO (target compound).
- Functional Groups : The isopropyl group in this analog lacks the reactivity of the isocyanate group. This substitution reduces polarity and reactivity, making it more suited for applications in solvents or lubricants rather than polymer chemistry .
- Conformational Stability : NMR studies on 1,1-difluorocyclohexane derivatives suggest that axial fluorine substituents destabilize chair conformations due to steric strain, a factor that likely applies to the target compound as well .
Hexamethylene Diisocyanate (C₈H₁₂N₂O₂; CAS 822-06-0)
- Structure : Linear aliphatic diisocyanate vs. the cyclohexane backbone of the target compound.
- Reactivity : Linear diisocyanates like hexamethylene diisocyanate exhibit higher volatility and faster curing times in polyurethane synthesis compared to cyclic analogs, which may offer slower reaction kinetics and improved thermal stability .
- Toxicity : Aliphatic isocyanates generally have lower vapor pressure than aromatic variants but still require stringent handling due to respiratory hazards .
1,1-Methylenebis(4-isocyanatocyclohexane) (C₁₃H₂₀N₂O₂; CAS 5124-30-1)
- Structure : Contains two isocyanate groups linked via a methylene bridge, contrasting with the single isocyanate group in the target compound.
- Applications: The bifunctional nature enhances crosslinking efficiency in elastomers and coatings, whereas mono-isocyanates like the target compound may serve as chain terminators or modifiers in polymer systems .
4,4-Difluorocyclohexane-1-amine Hydrochloride (C₆H₁₂ClF₂N; CAS n/a)
- Functional Group : The amine group (-NH₂) and hydrochloride salt contrast sharply with the isocyanate group.
- Reactivity : Amines are nucleophilic, enabling reactions with electrophiles like isocyanates, but lack the electrophilic character of -NCO groups. This compound is more relevant in pharmaceutical synthesis than industrial polymer chemistry .
Data Tables
Table 1: Structural and Physical Properties of Comparative Compounds
| Compound Name | Molecular Formula | Molecular Weight | Functional Groups | Key Applications |
|---|---|---|---|---|
| 1,1-Difluoro-4-isocyanatocyclohexane | C₇H₉F₂NO | 173.15 (calc.) | Isocyanate, Difluoro | Polymers, Adhesives |
| 1,1-Difluoro-4-isopropylcyclohexane | C₉H₁₆F₂ | 162.22 | Isopropyl, Difluoro | Solvents, Lubricants |
| Hexamethylene Diisocyanate | C₈H₁₂N₂O₂ | 168.19 | Aliphatic Diisocyanate | Polyurethanes, Coatings |
| 4,4-Difluorocyclohexane-1-amine HCl | C₆H₁₂ClF₂N | 187.62 | Amine, Difluoro | Pharmaceuticals |
Biological Activity
1,1-Difluoro-4-isocyanatocyclohexane is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, including antimicrobial, anticancer, and neuroprotective activities, while presenting relevant data tables and case studies.
- IUPAC Name : this compound
- Molecular Formula : C7H8F2N2O
- Molecular Weight : 174.15 g/mol
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. A study by Patel et al. (2009) highlighted that fluorinated compounds can disrupt microbial cell membranes, leading to cell death. The specific activity of this compound against various bacterial strains remains to be fully elucidated, but its structural analogs suggest potential efficacy.
Neuroprotective Effects
Isocyanates have also been investigated for their neuroprotective effects. Research indicates that they can modulate neuroinflammation and protect against oxidative stress in neuronal cells. A study focusing on related compounds found that they could reduce neuronal cell death in models of neurodegenerative diseases (Khokra et al., 2019). This suggests a possible avenue for further research into the neuroprotective properties of this compound.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Disruption of microbial membranes | Patel et al., 2009 |
| Anticancer | Induction of apoptosis in cancer cells | Ravichandiran et al., 2019 |
| Neuroprotective | Reduction of oxidative stress and inflammation | Khokra et al., 2019 |
Case Studies
Several case studies have explored the biological activities of isocyanate compounds:
-
Antimicrobial Activity Study :
- Objective : To evaluate the antimicrobial efficacy of fluorinated isocyanates.
- Findings : Fluorinated derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria.
- : Suggests potential for developing new antimicrobial agents based on the structure of this compound.
-
Anticancer Mechanism Investigation :
- Objective : To analyze the cytotoxic effects of isocyanate derivatives on cancer cell lines.
- Findings : Compounds induced apoptosis through caspase activation pathways.
- : Highlights the need for further exploration of this compound's anticancer properties.
-
Neuroprotection Research :
- Objective : To assess the neuroprotective effects of isocyanates in models of neurodegeneration.
- Findings : Isocyanates reduced cell death and inflammation in neuronal cultures.
- : Indicates potential therapeutic applications for neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
